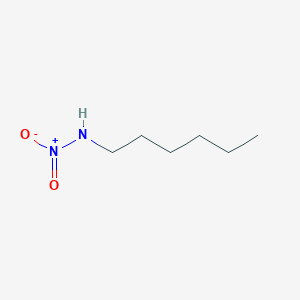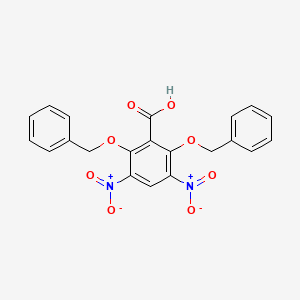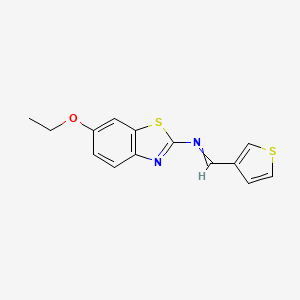
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the condensation of the ethoxy-substituted benzothiazole with thiophene-3-carbaldehyde in the presence of an acid catalyst to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine: Similar structure with a methoxy group instead of an ethoxy group.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-3-yl)methanimine: Similar structure with a furan ring instead of a thiophene ring.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(phenyl)methanimine: Similar structure with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is unique due to the presence of both the ethoxy group and the thiophene ring, which confer specific chemical and physical properties. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Properties
CAS No. |
825613-59-0 |
|---|---|
Molecular Formula |
C14H12N2OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C14H12N2OS2/c1-2-17-11-3-4-12-13(7-11)19-14(16-12)15-8-10-5-6-18-9-10/h3-9H,2H2,1H3 |
InChI Key |
YHFKMMRYJOZAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)

![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
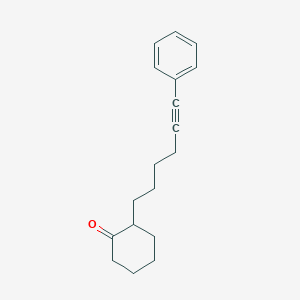
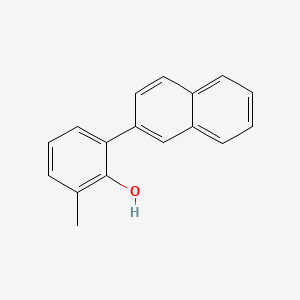
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
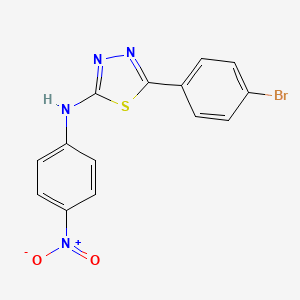

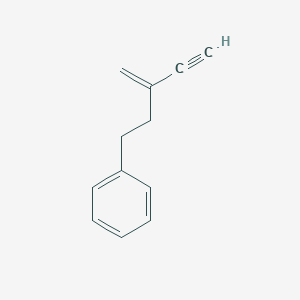
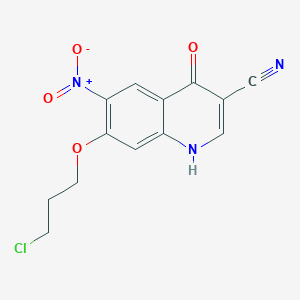

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
